molecular formula C11H15ClN2O B1379652 5-Phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 1803561-79-6

5-Phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B1379652
M. Wt: 226.7 g/mol
InChI Key: GFTHKSJEYYRBIR-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular weight of 240.73 . It is a powder in physical form . The IUPAC name of this compound is (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O.ClH/c1-13-12 (15)11-8-7-10 (14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3, (H,13,15);1H/t10-,11+;/m1./s1 . This indicates that the compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Physical And Chemical Properties Analysis

5-Phenylpyrrolidine-2-carboxamide hydrochloride is a powder in physical form . It has a molecular weight of 240.73 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Medicinal Chemistry and Antiviral Research The compound shows potential as an anti-HIV agent. For instance, a related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor, highlighting the structural class's relevance in antiviral research. This compound forms infinite chains via hydrogen bonding, indicating the importance of its molecular interactions (Tamazyan et al., 2007).

Organic Synthesis In organic chemistry, the compound's derivatives have been synthesized through parallel solution-phase approaches, indicating its utility in the development of chemical libraries for further medicinal exploration. For example, a library of pyrrolidine-2-carboxamide derivatives was prepared, showcasing the versatility of the core structure in generating compounds with potential bioactivity (Črček et al., 2012).

Antimicrobial and Antimycobacterial Activity Research has also focused on the synthesis and evaluation of pyrrolidine-2-carboxamide derivatives for their antimicrobial properties. Some derivatives have shown significant in vitro activity against Mycobacterium tuberculosis and other pathogenic bacteria, underscoring the potential of these compounds in treating infectious diseases (Zítko et al., 2013).

Enzyme Inhibition and Pharmacological Properties Moreover, phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including 5-Phenylpyrrolidine-2-carboxamide hydrochloride, have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating high potency and efficacy. These findings highlight the compound's relevance in cancer research and therapy (Penning et al., 2010).

Stereoselective Synthesis and Neuropharmacology The stereoselectivity of phenylpiracetam, a compound related to 5-Phenylpyrrolidine-2-carboxamide, has been explored for its neuropharmacological properties, offering insights into the design of more effective cognitive enhancers and neuroprotective agents (Veinberg et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for 5-Phenylpyrrolidine-2-carboxamide hydrochloride are not available, pyrrolidine compounds in general are of great interest in drug discovery due to their versatility and the wide range of biological activities they exhibit . They are considered promising scaffolds for the design of new compounds with different biological profiles .

properties

IUPAC Name

5-phenylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHKSJEYYRBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrrolidine-2-carboxamide hydrochloride

CAS RN

1803561-79-6
Record name 5-phenylpyrrolidine-2-carboxamide hydrochloride
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